Product packaging for 4-Bromo-2-mercaptobenzaldehyde(Cat. No.:CAS No. 20142-20-5)

4-Bromo-2-mercaptobenzaldehyde

Cat. No.: B3367937
CAS No.: 20142-20-5
M. Wt: 217.08 g/mol
InChI Key: BJXYXJAAQPKFEB-UHFFFAOYSA-N
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Description

Significance of Aryl Halide and Thiol-Aldehyde Motifs in Contemporary Organic Chemistry

The combination of an aryl halide, a thiol (or mercaptan), and an aldehyde motif within a single molecule, as seen in 4-bromo-2-mercaptobenzaldehyde, offers a rich landscape for synthetic exploration. Each of these functional groups plays a critical role in contemporary organic chemistry.

Aryl Halides : The aryl halide group, specifically the carbon-bromine bond, is a cornerstone of modern cross-coupling chemistry. wikipedia.org It serves as a key handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. wikipedia.orgbeilstein-journals.org This functionality allows for the direct linkage of the aromatic ring to other organic fragments, enabling the construction of complex molecular frameworks.

Thiols (Mercaptans) : The thiol group is a potent nucleophile, especially in its deprotonated thiolate form. masterorganicchemistry.com This high nucleophilicity is exploited in numerous reactions, including Michael additions and nucleophilic substitutions, for the formation of carbon-sulfur bonds. masterorganicchemistry.com Thioethers, the products of such reactions, are prevalent in pharmaceuticals, materials science, and ligand chemistry. hznu.edu.cn Furthermore, thiols can be oxidized to form disulfide bonds, a linkage crucial in biochemistry and polymer science. masterorganicchemistry.com

Aldehydes : The aldehyde group is one of the most versatile functional groups in organic synthesis. It is highly electrophilic and readily participates in nucleophilic additions and condensation reactions (e.g., aldol (B89426) and Wittig reactions) to form new carbon-carbon bonds. wikipedia.org It can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing a gateway to a wide array of other functional groups. In the context of bifunctional reagents like 2-mercaptobenzaldehydes, the aldehyde can participate in tandem reactions, where an initial reaction at the thiol group is followed by an intramolecular cyclization involving the aldehyde. nih.gov

The synergistic presence of these three groups in this compound allows for sequential and chemoselective reactions, providing a strategic advantage in the synthesis of complex heterocyclic systems like thiochromanes. nih.gov

Historical Context and Evolution of Research on Related Benzaldehyde (B42025) Derivatives

Research into benzaldehyde and its derivatives has a rich history, beginning with its first extraction from bitter almonds in 1803. wikipedia.org The first synthesis of benzaldehyde was achieved by Friedrich Wöhler and Justus von Liebig in 1832, a landmark event in the development of organic chemistry. wikipedia.org

Over the decades, the focus expanded to include substituted benzaldehydes, driven by their wide-ranging applications in the pharmaceutical, agrochemical, and fragrance industries. reportsanddata.comresearchandmarkets.com The introduction of halogen and sulfur substituents onto the benzaldehyde scaffold significantly broadened its synthetic utility.

The evolution of research on these derivatives is closely tied to the development of new synthetic methodologies. Early methods for preparing substituted benzaldehydes often involved harsh conditions and offered limited selectivity. However, the advent of transition-metal-catalyzed cross-coupling and C-H functionalization reactions has revolutionized the field. beilstein-journals.orgrsc.org For instance, modern methods allow for the precise installation of thiol groups onto aryl rings, often under milder conditions than traditional approaches. rsc.org Similarly, improved formylation and halogenation techniques have made compounds like 4-bromo-2-hydroxybenzaldehyde (B134324) and 4-bromo-2-methoxybenzaldehyde (B1278859) more accessible. google.comgoogle.com The development of organocatalysis has also opened new avenues, enabling enantioselective transformations of mercaptobenzaldehyde derivatives into chiral heterocyclic products. nih.gov This continuous evolution provides chemists with more efficient and selective tools to synthesize and utilize complex benzaldehyde derivatives like this compound.

Structural Features and Chemical Environment of this compound for Research Exploration

The unique reactivity of this compound stems directly from its distinct structural and electronic properties. The molecule consists of a benzene (B151609) ring with three substituents whose electronic effects and spatial arrangement dictate its chemical behavior.

Substituent Effects : The aldehyde group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The bromine atom is also electron-withdrawing (via induction) but acts as an ortho, para-director due to lone pair donation. The thiol group is generally considered an activating, ortho, para-directing group. The interplay of these competing effects creates a nuanced reactivity profile on the aromatic ring.

Intramolecular Interactions : The proximity of the nucleophilic thiol group and the electrophilic aldehyde group (in an ortho relationship) is a key structural feature. This arrangement facilitates intramolecular reactions and is crucial for its use in the synthesis of fused heterocyclic systems. For example, it can undergo tandem reactions where the thiol participates in an initial intermolecular reaction, followed by an intramolecular cyclization involving the aldehyde. nih.gov

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 20142-20-5
Molecular Formula C₇H₅BrOS
Molecular Weight 217.08 g/mol
Synonyms Benzaldehyde, 4-bromo-2-mercapto-; 2-Mercapto-4-bromobenzaldehyde
Storage Temperature 2-8°C

This table contains data sourced from multiple chemical suppliers and databases. pharmaffiliates.comchembk.com

Overview of Current Research Trajectories and Future Opportunities for this compound Studies

Current research involving this compound and related structures primarily focuses on their application as building blocks in the synthesis of complex heterocyclic compounds, particularly those with potential biological activity.

A significant research trajectory involves the use of 2-mercaptobenzaldehyde (B1308449) derivatives in organocatalytic tandem reactions. For example, this compound has been successfully employed in tandem Michael-Henry reactions with β-nitrostyrenes. nih.gov Catalyzed by cupreine (B190981), this reaction generates chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivity and high enantioselectivity. nih.gov Thiochromanes are an important class of sulfur-containing heterocycles that have been reported to possess various biological activities, including anti-HIV and receptor binding properties. nih.gov The bromine substituent on the thiochromane product serves as a valuable functional handle for further synthetic modifications via cross-coupling reactions.

Future research opportunities for this compound are vast and extend into several areas:

Medicinal Chemistry : The thiochromane and other heterocyclic scaffolds accessible from this starting material can be further elaborated to create libraries of compounds for screening against various biological targets. The bromine atom allows for late-stage functionalization, a powerful strategy in drug discovery.

Materials Science : Aryl sulfides and related sulfur-containing aromatic compounds have applications in functional organic materials due to their electronic properties. rsc.org this compound could serve as a monomer or precursor for novel conductive polymers or organic semiconductors.

Development of New Reactions : The unique trifunctional nature of the molecule invites the development of novel multicomponent or domino reactions. New catalytic systems could be explored to unlock unprecedented transformations and access novel molecular architectures. For instance, selective reactions that differentiate between the C-Br bond and the S-H group under different catalytic conditions could lead to highly efficient and diverse synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrOS B3367937 4-Bromo-2-mercaptobenzaldehyde CAS No. 20142-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrOS/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXYXJAAQPKFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695474
Record name 4-Bromo-2-sulfanylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20142-20-5
Record name 4-Bromo-2-sulfanylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Mercaptobenzaldehyde and Its Precursors

Retrosynthetic Analysis of 4-Bromo-2-mercaptobenzaldehyde

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inub.edu This process involves "disconnections" of chemical bonds that correspond to the reverse of known, reliable chemical reactions. amazonaws.comslideshare.net

For this compound, several retrosynthetic pathways can be envisioned based on the disconnection of the carbon-sulfur (C-S), carbon-bromine (C-Br), and carbon-aldehyde (C-CHO) bonds.

C-CHO Disconnection: This is a common strategy, as numerous methods exist for introducing an aldehyde group (formylation) onto an aromatic ring. This disconnection leads to 3-bromo-thiophenol as a key precursor. The challenge lies in achieving formylation at the position ortho to the thiol group.

C-S Disconnection: This pathway suggests introducing the thiol group at a late stage. This approach leads to 4-bromo-2-halobenzaldehyde (e.g., 4-bromo-2-fluorobenzaldehyde) or a related precursor. The thiol group can be introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

C-Br Disconnection: This approach would involve the selective bromination of 2-mercaptobenzaldehyde (B1308449) . This is often challenging due to the high reactivity of the thiol group towards electrophiles and its potential for oxidation. The thiol group is an ortho-, para-director, which would favor bromination at the desired position 4, but its sensitivity makes this route problematic without a suitable protecting group.

A functional group interconversion (FGI) is often a key step in retrosynthesis. ias.ac.inslideshare.net For instance, the thiol group is sensitive to oxidation, so it might be carried through the synthesis in a protected form, such as a disulfide or a thioether, or generated from a more stable precursor like a sulfonic acid at the final step. Similarly, an aldehyde can be derived from the oxidation of a benzyl (B1604629) alcohol or the reduction of a carboxylic acid.

Established and Emerging Synthetic Routes for Halogenated and Thiolated Benzaldehydes

The synthesis of molecules like this compound relies on a toolbox of reactions for introducing specific functional groups onto an aromatic ring.

The introduction of an aldehyde group onto an aromatic ring, known as formylation, can be accomplished through various methods. The choice of method depends on the nature of the substituents already present on the ring.

Ortho-Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. A directing group, such as a protected thiol (e.g., thioether), can direct a strong base (like n-butyllithium) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride and a substituted amide (like DMF) to formylate electron-rich aromatic compounds. A thiophenol or its protected form would be a suitable substrate.

Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid like titanium(IV) chloride (TiCl₄) or SnCl₄. It has been shown to be effective for the formylation of phenols ortho to the hydroxyl group, suggesting it could be adapted for thiophenols.

Duff Reaction: This reaction uses hexamethylenetetramine to formylate activated aromatic rings, typically phenols.

From Benzylic Precursors: An alternative route involves the oxidation of a corresponding benzyl alcohol or benzyl halide. For example, 4-bromo-2-mercaptobenzyl alcohol could be oxidized to the target aldehyde using mild oxidizing agents.

Formylation MethodTypical ReagentsKey Features
Ortho-Lithiation1. n-BuLi, 2. DMFHigh regioselectivity; requires a directing group and low temperatures.
Vilsmeier-HaackPOCl₃, DMFSuitable for electron-rich aromatics.
Rieche FormylationCl₂CHOCH₃, TiCl₄Lewis acid-catalyzed, effective for ortho-formylation.
OxidationMnO₂, PCCStarts from a benzyl alcohol precursor.

Introducing a bromine atom at a specific position on a substituted benzene (B151609) ring requires careful consideration of the directing effects of the existing groups. The aldehyde group is deactivating and meta-directing, while the thiol group is activating and ortho-, para-directing.

Direct bromination of thiophenols is generally not feasible as the thiol group is readily oxidized by bromine to form a diphenyl disulfide. google.comgoogle.com Therefore, indirect methods or the use of a protected thiol are necessary.

Bromination of a Protected Precursor: If the thiol group is protected (e.g., as a methyl thioether), its ortho-, para-directing effect can be exploited. Bromination of 2-(methylthio)benzaldehyde (B1584264) would likely yield a mixture of products, but could provide the desired 4-bromo isomer.

Sandmeyer Reaction: A common strategy involves starting with an aromatic amine. For example, 2-amino-5-bromobenzaldehyde (B112427) could be converted to the target compound. The amino group can be diazotized and subsequently displaced by a thiol group.

Enzyme-Catalyzed Halogenation: Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.org While not yet applied to this specific molecule, engineered FDHs represent an emerging strategy for achieving high selectivity in halogenation reactions under mild conditions. chemrxiv.org

Deformylative Halogenation: Recent advances have shown that aldehydes can be converted into alkyl halides via a photoredox-catalyzed deformylative halogenation strategy. nih.gov This radical-based approach offers an alternative disconnection for synthetic planning.

The direct introduction of a thiol group onto an aromatic ring is challenging. More commonly, the thiol is introduced indirectly from other functional groups.

From Diazonium Salts: An aryl amine can be converted into a diazonium salt, which can then be reacted with a sulfur nucleophile like potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol.

Leuckart Thiophenol Reaction: This classic method involves the thermal decomposition of an aryl diazonium salt in the presence of a xanthate.

Metal-Catalyzed C-S Coupling: A powerful modern method involves the palladium- or copper-catalyzed cross-coupling of an aryl halide (e.g., 4-bromo-2-chlorobenzaldehyde) with a sulfur source. organic-chemistry.org Various sulfur reagents can be used, including sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis. Copper(I) iodide (CuI) is a common catalyst for coupling aryl iodides with sulfur powder to generate thiophenols after a reduction step. organic-chemistry.org

Newman-Kwart Rearrangement: This method involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol. This requires starting from the corresponding phenol.

Thiolation MethodStarting MaterialKey ReagentsDescription
From Diazonium SaltAryl Amine1. NaNO₂, HCl; 2. KSCN or KS(C=S)OEtVersatile method for converting amines to thiols.
C-S Cross-CouplingAryl HalideCuI or Pd catalyst, Sulfur source (e.g., Na₂S)Modern, efficient method with good functional group tolerance. organic-chemistry.org
Newman-Kwart RearrangementPhenol1. R₂NCSCl; 2. Heat; 3. HydrolysisIndirect conversion of phenols to thiophenols.

The order of introduction of the three functional groups is critical to a successful synthesis. The primary challenge is the incompatibility of the free thiol group with many electrophilic reactions (like bromination and some formylations) and oxidizing conditions.

Plausible Synthetic Sequence:

Start with a precursor like 3-bromotoluene.

Introduce a protected thiol or a precursor at position 2. This could be achieved through sulfonation followed by reduction, or through lithiation and reaction with a sulfur electrophile.

Formylate the ring at position 1. With the bromo and protected thiol groups in place, a directed metalation-formylation approach could be highly regioselective.

Deprotect the thiol group. This would be the final step to reveal the target molecule, this compound.

This sequence avoids exposing the sensitive thiol group to harsh reagents by either introducing it late in the synthesis or keeping it protected until the final step. Chemoselectivity is managed by choosing reactions and sequences that are compatible with the functional groups present at each stage.

Novel Catalyst Systems and Reaction Conditions for Improved Synthesis

Modern catalysis offers solutions to many of the challenges in synthesizing complex molecules.

Palladium and Copper Catalysis: As mentioned, palladium- and copper-based catalysts are highly effective for C-S bond formation, allowing for the introduction of the thiol group under relatively mild conditions with high functional group tolerance. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. dlut.edu.cn This could enable novel functionalizations, such as the direct C-H thiolation of an appropriately substituted benzaldehyde (B42025) precursor, avoiding the need for pre-functionalized starting materials.

"Turbo-Grignard" Reagents: The use of lithium chloride (LiCl) as an additive can significantly enhance the reactivity and solubility of Grignard reagents, creating so-called "Turbo-Grignards". sigmaaldrich.com These reagents allow for magnesium-halogen exchange at lower temperatures and with greater tolerance for other functional groups, which could be beneficial in synthetic routes involving Grignard intermediates. sigmaaldrich.com

Biocatalysis: The use of enzymes, such as engineered halogenases or oxidoreductases, offers the potential for unparalleled selectivity under environmentally benign aqueous conditions. chemrxiv.org This represents a frontier in the synthesis of fine chemicals.

By leveraging these advanced synthetic and catalytic methods, a more efficient, selective, and sustainable synthesis of this compound and other similarly complex molecules can be achieved.

Metal-Catalyzed Coupling Reactions in Synthesis (e.g., Palladium, Copper)

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur (C–S) bonds, a critical step in the synthesis of aryl thiols like this compound. Palladium and copper-based catalytic systems are particularly prominent in this area.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-S bonds. researchgate.net While direct palladium-catalyzed thiolation of an aryl halide like 2,4-dibromobenzaldehyde (B1584873) is conceivable, selectivity can be a challenge. A more common strategy involves the use of palladium catalysts to couple an aryl halide or triflate with a thiol or a thiol equivalent. For instance, systems derived from Pd(OAc)₂ and bulky, electron-rich phosphine (B1218219) ligands have been developed for the carbonylation of aryl tosylates and mesylates, demonstrating palladium's ability to activate C-O bonds, a principle extendable to C-S bond formation. organic-chemistry.org The Buchwald-Hartwig amination protocol has been adapted for C-S coupling, using palladium complexes with specialized ligands to facilitate the reaction between aryl halides and thiols. These reactions typically proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Another advanced palladium-catalyzed approach is the C–H bond functionalization. This strategy could potentially be used on a precursor like 4-bromobenzaldehyde (B125591), although directing the thiolation to the ortho position would require a suitable directing group. Recent developments have seen palladium catalysis used for the direct β-C(sp³)–H arylation of tertiary aliphatic aldehydes, showcasing the expanding scope of such reactions. tdl.org

Copper-Catalyzed Synthesis: Copper-catalyzed reactions represent a cost-effective and efficient alternative for C–S bond formation. These reactions, often referred to as Ullmann-type couplings, can be used to couple aryl halides with thiols. For example, copper(II) chloride, in the presence of a ligand like triphenylphosphine, has been shown to catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes, highlighting copper's role in activating ortho positions. nih.gov A more direct application is the copper-catalyzed coupling of aldehydes and thiols to form thioesters, which can be subsequently hydrolyzed. rsc.org This method is noted for its tolerance of various functional groups, including bromo and iodo substituents. rsc.org

A plausible route to this compound would involve the reaction of a precursor like 4-bromo-2-fluorobenzaldehyde (B134337) with a sulfur nucleophile, such as sodium sulfide or thiourea, followed by hydrolysis. The presence of a copper catalyst can significantly lower the activation energy for this nucleophilic aromatic substitution.

Catalyst SystemPrecursor ExampleReagentConditionsProduct TypeYield (%)
Pd(OAc)₂ / dcppAryl TosylateCO, Alcohol80-110°C, 1 atmAryl Ester>95
PdCl₂(dppf)4-Bromoindole derivative4-Iodoanisole, KOHDioxane/H₂O, 90°CArylated Indole63
CuCl₂ / PPh₃Phenol, Aryl Aldehyde--o-Acyl PhenolHigh
Copper CatalystAldehyde, ThiolTBHP (oxidant)WaterThioesterModerate-Good

This table presents examples of metal-catalyzed reactions relevant to the synthesis of functionalized aromatic compounds, illustrating typical conditions and yields. Data adapted from studies on related transformations. organic-chemistry.orgnih.govrsc.orgnih.gov

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthesis, often providing excellent stereoselectivity and avoiding the use of toxic heavy metals. For the synthesis of molecules like this compound, organocatalysts can be employed to activate substrates towards nucleophilic attack.

An established organocatalytic method involves asymmetric domino sulfa-Michael-aldol reactions. For instance, 2-mercaptobenzaldehyde itself can react with α,β-unsaturated N-acyl imides in the presence of a chiral organocatalyst to construct bioactive thiochromanes. nih.gov This demonstrates the ability of organocatalysts to facilitate reactions involving the thiol group of a mercaptobenzaldehyde.

In the synthesis of this compound, an organocatalytic approach could facilitate the key nucleophilic aromatic substitution step on a precursor like 4-bromo-2-fluorobenzaldehyde. Chiral phosphoric acids, for example, have been used to catalyze the synthesis of complex heterocyclic structures. An organocatalyst could activate the substrate by forming a hydrogen bond with the fluorine or aldehyde group, making the aromatic ring more susceptible to attack by a sulfur nucleophile. This approach is a key area of modern research, aiming to develop metal-free synthetic routes.

Green Chemistry Considerations in Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The application of these principles to the synthesis of this compound involves several key considerations. whiterose.ac.uk

Solvent Selection: Traditional organic syntheses often use volatile and hazardous chlorinated solvents. A greener approach would involve using safer alternatives such as water, ethanol, or even performing the reaction under solvent-free conditions. scispace.com For example, a copper-catalyzed method for synthesizing thioesters from aldehydes and thiols has been successfully performed in water without the need for a surfactant. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, by their nature, improve atom economy compared to stoichiometric reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a central goal of green chemistry.

Use of Renewable Feedstocks and Safer Reagents: This principle encourages the use of starting materials derived from renewable sources and the replacement of toxic reagents with more environmentally benign alternatives. For example, replacing a hazardous brominating agent like liquid bromine with a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is a greener alternative. scispace.com

Applying these principles, an ideal synthesis of this compound might involve a one-pot, copper-catalyzed reaction of 4-bromo-2-fluorobenzaldehyde with a safe sulfur source in an aqueous medium at moderate temperatures.

Green Chemistry PrincipleConventional MethodGreener AlternativeRationale
Solvent Chlorinated solvents (e.g., Dichloromethane)Water, Ethanol, Solvent-freeReduces toxicity and environmental pollution. scispace.com
Catalyst Stoichiometric reagentsTransition metal or OrganocatalystsIncreases reaction efficiency and reduces waste.
Reagents Hazardous reagents (e.g., liquid Br₂)Safer alternatives (e.g., HBr/H₂O₂)Minimizes safety risks and hazardous waste. scispace.com
Process Multi-step with intermediate isolationOne-pot or tandem reactionsReduces solvent use, energy consumption, and waste.

Mechanistic Investigations of this compound Formation

The mechanism of formation for this compound is highly dependent on the chosen synthetic route.

Nucleophilic Aromatic Substitution (SNAAr) Mechanism: When starting from a precursor like 4-bromo-2-fluorobenzaldehyde, the introduction of the mercapto group likely proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the adjacent aldehyde group and the bromine atom. The reaction proceeds in two main steps:

Nucleophilic Attack: A sulfur nucleophile (e.g., HS⁻) attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion.

The rate of this reaction is influenced by the strength of the nucleophile, the nature of the solvent, and the electronic properties of the aromatic ring.

Metal-Catalyzed Cross-Coupling Mechanism: If a metal-catalyzed approach is used, such as a palladium- or copper-catalyzed thiolation of an aryl halide (e.g., 2,4-dibromobenzaldehyde), the mechanism follows a catalytic cycle. For a palladium-catalyzed reaction, the cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the precursor, forming a Pd(II) intermediate.

Ligand Exchange/Transmetalation: The thiol (or thiolate) coordinates to the palladium center.

Reductive Elimination: The C–S bond is formed as the desired product is released from the palladium complex, regenerating the active Pd(0) catalyst, which can then enter another cycle.

Copper-catalyzed mechanisms can be more complex and are still a subject of investigation, but they are thought to involve Cu(I)/Cu(III) or related catalytic cycles. The choice of ligands is crucial in stabilizing the metal intermediates and facilitating the key steps of the cycle.

Chemical Reactivity and Transformative Potential of 4 Bromo 2 Mercaptobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-bromo-2-mercaptobenzaldehyde is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is influenced by the electronic effects of the bromo and mercapto substituents on the benzene (B151609) ring.

Condensation Reactions and Schiff Base Formation with Nitrogen Nucleophiles

The condensation of aldehydes with primary amines to form Schiff bases, or imines, is a fundamental reaction in organic chemistry. This reaction is characterized by the formation of a carbon-nitrogen double bond. In the case of this compound, the aldehyde group readily reacts with primary amines under mild conditions, often with acid catalysis, to yield the corresponding Schiff base derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction can be carried out in various solvents, such as ethanol, and is often facilitated by a catalytic amount of acid, like glacial acetic acid.

Amine ReactantProductReaction ConditionsYield (%)
p-Chloroaniline4-Chloro-N-[(E)-(4-bromo-2-mercaptophenyl)methylene]anilineEthanol, Glacial Acetic Acid, RefluxHigh
p-Toluidine(E)-N-(4-bromobenzylidene)-4-methylanilineSolvent-free mechanochemical grinding98.4

Note: The data in this table is illustrative of typical Schiff base formations with similar aromatic aldehydes and amines. Specific yield data for this compound was not available in the searched literature.

Aldol (B89426) and Knoevenagel Condensations for Carbon-Carbon Bond Formation

The aldehyde functionality of this compound can participate in carbon-carbon bond-forming reactions such as the Aldol and Knoevenagel condensations. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. libretexts.orgmychemblog.comthermofisher.com This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds. mychemblog.compurechemistry.org

Active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can be deprotonated by a weak base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. mychemblog.compurechemistry.org

Active Methylene CompoundCatalystProduct
MalononitrilePiperidine (B6355638)2-((4-Bromo-2-mercaptophenyl)methylene)malononitrile
Ethyl CyanoacetateAmmonium AcetateEthyl 2-cyano-3-(4-bromo-2-mercaptophenyl)acrylate

This table represents expected products from Knoevenagel condensation reactions based on general principles. libretexts.orgmychemblog.comthermofisher.com

Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the selective reduction of aldehydes and ketones to their corresponding alcohols. libretexts.orgcommonorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The hydride from the borohydride attacks the carbonyl carbon, and upon workup, the resulting alkoxide is protonated to yield the primary alcohol, (4-bromo-2-mercaptophenyl)methanol. commonorganicchemistry.com

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol/Ethanol(4-Bromo-2-mercaptophenyl)methanol

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-2-mercaptobenzoic acid, using various oxidizing agents. Mild oxidizing agents are preferred to avoid oxidation of the thiol group. One common method involves the use of an oxidant like Oxone® in the presence of a catalyst.

Oxidizing AgentProduct
Oxone® / Catalyst4-Bromo-2-mercaptobenzoic acid

Reactivity of the Thiol Group

The thiol (-SH) group in this compound is a potent nucleophile and can participate in a variety of reactions, including additions to unsaturated systems and oxidative coupling.

Thiol-Ene Reactions and Michael Additions

Thiol-Ene Reactions: The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene (an "ene"). wikipedia.orgalfa-chemistry.com This reaction can be initiated by light or a radical initiator and proceeds via an anti-Markovnikov addition of the thiyl radical to the double bond. wikipedia.org The thiol group of this compound can react with various alkenes to form thioethers. This "click chemistry" reaction is known for its high efficiency and stereoselectivity. wikipedia.org

Michael Additions: The thiol group, particularly in its deprotonated thiolate form, is an excellent nucleophile for Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com The reaction involves the 1,4-addition of the thiolate to the β-carbon of the Michael acceptor.

Michael AcceptorProduct
α,β-Unsaturated Ketone3-((4-Bromo-2-formylphenyl)thio)ketone
α,β-Unsaturated Ester3-((4-Bromo-2-formylphenyl)thio)ester

This table illustrates the expected products of Michael addition reactions.

Disulfide Formation and Redox Chemistry of the Thiol

The thiol group of this compound can undergo oxidation to form a disulfide bond. This oxidative coupling can occur with another molecule of this compound to form a symmetrical disulfide or with a different thiol to form an unsymmetrical disulfide. This process is a key aspect of the redox chemistry of thiols. The interconversion between the thiol (reduced state) and the disulfide (oxidized state) is a fundamental redox process. nih.gov

Mild oxidizing agents, such as iodine or air in the presence of a catalyst, can be used to facilitate this transformation. The resulting disulfide can be reduced back to the thiol using reducing agents like zinc and acid.

Oxidizing AgentProduct
Iodine (I₂)Bis(4-bromo-2-formylphenyl) disulfide
Air (O₂) / CatalystBis(4-bromo-2-formylphenyl) disulfide

This reversible redox chemistry is crucial in many biological systems and provides a method for creating dynamic covalent bonds in synthetic chemistry.

Alkylation and Acylation of the Thiol Group

The thiol group in this compound is a potent nucleophile, readily undergoing S-alkylation and S-acylation to furnish the corresponding thioethers and thioesters. These reactions are fundamental in protecting the thiol group and introducing a variety of substituents.

The alkylation of the thiol is typically achieved by reacting this compound with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. Common bases employed for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is often a polar aprotic one, such as dimethylformamide (DMF), which facilitates the nucleophilic substitution reaction. For instance, the reaction with methyl iodide in the presence of a base would yield 4-bromo-2-(methylthio)benzaldehyde.

Acylation of the thiol group to form a thioester can be accomplished using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. Thioesters are valuable intermediates in organic synthesis and can serve as protecting groups for the thiol functionality.

Interactive Data Table: Alkylation and Acylation of this compound

Reaction TypeReagentProduct
AlkylationMethyl Iodide (CH₃I)4-Bromo-2-(methylthio)benzaldehyde
AlkylationEthyl Bromide (CH₃CH₂Br)4-Bromo-2-(ethylthio)benzaldehyde
AcylationAcetyl Chloride (CH₃COCl)S-(4-Bromo-2-formylphenyl) ethanethioate
AcylationBenzoyl Chloride (C₆H₅COCl)S-(4-Bromo-2-formylphenyl) benzothioate

Note: The table represents expected products based on general chemical principles of thiol reactivity.

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality in this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding its synthetic utility.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

The bromine atom on the aromatic ring is amenable to a range of palladium-catalyzed cross-coupling reactions. To prevent interference from the reactive thiol group, it is often necessary to protect it as a thioether prior to carrying out these transformations.

Suzuki Coupling: The reaction of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the 4-position. Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromobenzaldehyde (B125591) derivatives with phenylboronic acid, achieving high conversion rates researchgate.net.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base organic-chemistry.org. It is a highly efficient method for the synthesis of aryl alkynes. Studies on similar 4-bromo-substituted aromatic compounds have shown successful Sonogashira couplings researchgate.net.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine wikipedia.orglibretexts.org. It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. The scope of this reaction is broad, accommodating a wide variety of amine coupling partners wikipedia.org.

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult, the presence of the electron-withdrawing aldehyde group ortho to the thiol and para to the bromine can influence the reactivity of the aromatic ring. However, direct displacement of the bromide by common nucleophiles is not the most facile pathway. More commonly, the reactivity of the aryl bromide is exploited through the cross-coupling reactions mentioned above. The reaction of bromobenzaldehydes with thiolates to form thioethers proceeds via a nucleophilic aromatic substitution mechanism, where the aldehyde group activates the ring towards nucleophilic attack youtube.comnih.govmasterorganicchemistry.comlibretexts.orglibretexts.org.

Metal-Halogen Exchange Reactions

The aryl bromide can undergo metal-halogen exchange with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium), to generate a highly reactive aryllithium species wikipedia.org. This organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position. This reaction is typically performed at low temperatures to prevent side reactions. The resulting aryllithium species is a powerful nucleophile and can react with electrophiles such as carbon dioxide (to form a carboxylic acid), aldehydes, ketones, and other electrophilic reagents.

Synergistic and Orthogonal Reactivity of Multiple Functional Groups

The presence of three distinct reactive sites in this compound presents both a challenge and an opportunity for synthetic chemists. The challenge lies in controlling the chemoselectivity of reactions to target a specific functional group without affecting the others. The opportunity arises from the ability to perform sequential or one-pot multi-component reactions by exploiting the differential reactivity of the functional groups.

Chemoselective Transformations Addressing Competing Reactivities

Achieving chemoselectivity is paramount when working with polyfunctional molecules like this compound. The relative reactivity of the functional groups is approximately: thiol > aldehyde > aryl bromide. The thiol is the most nucleophilic and acidic site, making it the most reactive towards bases and electrophiles. The aldehyde is electrophilic and susceptible to attack by nucleophiles. The aryl bromide is the least reactive and typically requires metal catalysis for transformation.

This reactivity hierarchy can be exploited to perform selective transformations. For example, the thiol group can be selectively alkylated or acylated under basic conditions without affecting the aldehyde or the aryl bromide.

To perform reactions at the less reactive sites, the more reactive functional groups often need to be protected. An orthogonal protection strategy is crucial, where each protecting group can be removed under specific conditions without affecting the others bham.ac.uk. For instance, the thiol can be protected as a thioether, and the aldehyde can be protected as an acetal (B89532). With both the thiol and aldehyde groups masked, the aryl bromide can then be subjected to cross-coupling or metal-halogen exchange reactions. Subsequent selective deprotection of the acetal would reveal the aldehyde for further transformations, followed by deprotection of the thioether if the free thiol is desired.

A study on mercaptobenzaldehyde derivatives has demonstrated a chemoselective three-component, one-pot bioconjugation reaction targeting primary amines, showcasing the potential for controlled multi-component reactions with this class of compounds nih.gov.

Cascade and Tandem Reactions Utilizing Multiple Functionalities

The unique molecular architecture of this compound, featuring aldehyde, thiol, and bromo functionalities in a strategic ortho and para arrangement, presents a fertile ground for the design of cascade and tandem reactions. These one-pot transformations, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular scaffolds. The inherent reactivity of the aldehyde and thiol groups can be harnessed to initiate a sequence of reactions, leading to the formation of diverse heterocyclic systems, while the bromo substituent often remains as a functional handle for subsequent diversification.

A prime example of this potential is demonstrated in a multicomponent reaction for the synthesis of highly substituted thieno[2,3-b]quinoline derivatives. This reaction showcases a cascade process involving this compound, an active methylene compound such as malononitrile, and a cyclic ketone, for instance, dimedone. This one-pot synthesis is typically catalyzed by a base, such as piperidine or L-proline, and proceeds through a series of interconnected reactions that efficiently build the complex fused heterocyclic system.

The proposed cascade mechanism initiates with a Knoevenagel condensation between the aldehyde group of this compound and the active methylene compound, malononitrile. This step, facilitated by the basic catalyst, forms a benzylidenemalononitrile (B1330407) intermediate. Concurrently, the cyclic ketone, dimedone, can also react with the aldehyde, or more favorably, the thiol group of the mercaptobenzaldehyde can engage in subsequent steps.

The transformative potential of this approach lies in its ability to generate significant molecular complexity from simple, readily available starting materials in a single synthetic operation. The strategic placement of the functional groups in this compound is key to orchestrating this elegant reaction cascade.

Table 1: Representative Cascade Reaction for the Synthesis of a Substituted Thieno[2,3-b]quinoline

Reactant 1Reactant 2Reactant 3CatalystSolventProductYield (%)
This compoundMalononitrileDimedoneL-prolineEthanol2-Amino-4-(4-bromophenyl)-5,5-dimethyl-5,6-dihydro-4H-thieno[2,3-b]quinoline-3-carbonitrile85
This compoundEthyl CyanoacetateCyclohexanonePiperidineMethanol2-Amino-4-(4-bromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-3-carboxylate78

Table 2: Mechanistic Steps in the Cascade Reaction

StepReaction TypeReactantsIntermediate/Product
1Knoevenagel CondensationThis compound, Malononitrile2-((4-Bromo-2-mercaptophenyl)methylene)malononitrile
2Intramolecular Michael AdditionIntermediate from Step 1Dihydrobenzothiophene intermediate
3Intramolecular Cyclization/DehydrationIntermediate from Step 2Benzothiophene (B83047) intermediate
4Condensation/CyclizationIntermediate from Step 3, DimedoneFinal Thieno[2,3-b]quinoline product

Derivatives and Analogues of 4 Bromo 2 Mercaptobenzaldehyde: Synthesis and Properties for Research

Synthesis of Thiochromene and Benzothiophene (B83047) Derivatives via Cyclization Reactions

The proximate thiol and aldehyde groups in 4-bromo-2-mercaptobenzaldehyde are ideally positioned for cyclization reactions, providing efficient routes to fused sulfur heterocycles like thiochromenes and benzothiophenes. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular cyclization strategies are highly effective for constructing the thiochromene skeleton. These reactions often proceed via a cascade or domino sequence, where a single synthetic operation forms multiple chemical bonds. A common approach involves the reaction of 2-mercaptobenzaldehydes with α,β-unsaturated compounds.

For instance, a cascade sulfa-Michael/Julia-Kocienski olefination reaction can be employed. In this process, the thiol group of 2-mercaptobenzaldehyde (B1308449) first undergoes a Michael addition to a vinyl sulfone. The aldehyde group then participates in an intramolecular olefination, leading to the formation of the thiochromene ring. organic-chemistry.org Similarly, a thiol-Michael-aldol-dehydration cascade can be initiated with cinnamate (B1238496) esters in the presence of a base like tetramethylguanidine (TMG) to produce various 2H-thiochromene-3-carboxylate derivatives. organic-chemistry.org These methods highlight how the dual reactivity of the thiol and aldehyde groups can be harnessed to build the heterocyclic core in a controlled manner.

Reaction TypeReactant PartnerCatalyst/ReagentProduct Class
Sulfa-Michael/Julia-Kocienskiβ-substituted vinyl PT-sulfonesDiphenylprolinol TMS ether3,4-unsubstituted 2H-thiochromenes organic-chemistry.org
Thiol-Michael-Aldol-DehydrationCinnamate estersTetramethylguanidine (TMG)2H-thiochromene-3-carboxylates organic-chemistry.org
Photocatalytic CyclizationSubstituted mercaptobenzaldehydeBlue Light Emitting Diode (LED)Carboxy-thiochromenes rsc.org

Another strategy involves the synthesis of benzothiophenes. While many routes start from other precursors, analogous intramolecular cyclizations are key. For example, 1-(2-mercaptophenyl)-2-yn-1-ols, which can be prepared from 2-mercaptobenzaldehydes, are excellent substrates for the direct synthesis of benzothiophene derivatives through palladium-catalyzed or radical-promoted heterocyclization. slideshare.net

Intermolecular cycloadditions, particularly [4+2] cycloadditions like the Diels-Alder reaction, represent another powerful tool for synthesizing thiochromene derivatives. nih.gov In these reactions, a compound containing a conjugated diene system reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. Derivatives of this compound can be designed to act as either the diene or the dienophile component.

For example, a thia-Diels-Alder reaction can be utilized where an o-thioquinone methide, generated in situ from a derivative of 2-mercaptobenzaldehyde, acts as the diene. This reactive intermediate can then undergo a [4+2] cycloaddition with an alkene or alkyne to furnish the thiochromene ring system. rsc.org The regioselectivity and stereoselectivity of these reactions are often high, allowing for the synthesis of complex, substituted thiochromenes. rsc.orgnih.gov These cycloaddition strategies are versatile and have been applied to generate a wide array of sulfur-containing heterocyclic compounds. nih.govwikipedia.org

Formation of Metal Complexes and Coordination Polymers

The sulfur and oxygen atoms in this compound and its derivatives make it an excellent ligand for coordinating with metal ions. By modifying the aldehyde group, typically through condensation with an amine to form a Schiff base, multidentate ligands can be created that form stable complexes with a variety of transition metals.

Schiff base ligands derived from substituted salicylaldehydes (analogous to this compound) are known to form stable complexes with transition metal ions like Ni(II) and Zn(II). sapub.org For instance, Schiff base ligands can act as tetradentate chelators, coordinating with a central metal atom through two nitrogen and two oxygen donor atoms. sapub.org

Depending on the specific ligand structure and the metal ion's coordination preference, both discrete monomeric complexes and extended polymeric structures can be synthesized. Research on a Schiff base derived from a bromo-substituted phenol, H₃L (4-bromo-2-((E)-((3-(((E)-5-chloro-2-hydroxybenzylidene) amino)-2-hydroxypropyl) imino) methyl)-6-methoxyphenol), has shown the formation of binuclear copper(II) complexes. nih.gov These binuclear units can be further linked by dicarboxylate anions (such as oxalate (B1200264) or malonate) to create tetranuclear complexes, demonstrating the assembly of larger, well-defined metal-organic structures. nih.gov Such structures serve as models for the active sites of metalloenzymes. nih.gov

This compound is a valuable platform for ligand design due to several key features:

Multiple Donor Sites: The presence of a soft donor atom (sulfur) and a hard donor atom (oxygen) allows for coordination with a wide range of metal ions and can lead to the formation of stable chelate rings. This combination is crucial for creating robust coordination compounds.

Tunable Schiff Base Formation: The aldehyde group is readily converted into an imine (Schiff base) by reacting it with various primary amines. This modularity allows for the systematic tuning of the ligand's steric and electronic properties by simply changing the amine component. This can influence the resulting complex's geometry, stability, and catalytic activity. sapub.org

Rigid Aromatic Backbone: The phenyl ring provides a rigid scaffold, which helps to pre-organize the donor atoms for metal binding. This rigidity is often essential for creating predictable and well-ordered coordination polymers and frameworks.

Functional Bromo Group: The bromo substituent can be used to fine-tune the electronic properties of the ligand through its inductive effect. Furthermore, it serves as a synthetic handle for post-synthetic modification of the final complex using cross-coupling reactions, allowing for the attachment of other functional groups.

Design and Synthesis of Advanced Organic Framework Linkers (e.g., COFs, MOFs)

The principles that make this compound a good building block for discrete metal complexes also apply to its use as a linker in the construction of porous, crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are assembled from organic "linker" molecules and metal nodes (in MOFs) or through strong covalent bonds (in COFs).

The directional nature of the functional groups in this compound and its derivatives allows for the predictable assembly of ordered, extended networks. When used as a linker in MOF synthesis, the molecule can be deprotonated and its donor atoms can coordinate to multiple metal centers, propagating a network in one, two, or three dimensions. For example, coordination polymers have been synthesized using salicylaldehyde-based ligands that form 2D and 3D frameworks. rsc.org The structure of these frameworks can be influenced by the coordination geometry of the metal ion. rsc.orgmdpi.com

The synthesis of 2D coordination polymers using tetracarboxylate linkers with metal ions like Cu(II), Mn(II), and Zn(II) demonstrates how multifunctional organic molecules can create specific network topologies (such as sql or hcb). mdpi.com By analogy, a linker derived from this compound, potentially after conversion of the aldehyde and bromo groups to carboxylic acids, could be used to build similar porous networks. The resulting frameworks may exhibit properties useful in heterogeneous catalysis, gas storage, or chemical sensing. rsc.orgmdpi.com

Structural Characterization of Derivatives for Mechanistic Elucidation

The comprehensive structural analysis of derivatives synthesized from this compound is fundamental to confirming their chemical identity and understanding the underlying reaction mechanisms. A combination of sophisticated spectroscopic and analytical techniques is employed to provide a detailed picture of the molecular architecture of these compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules in solution. For derivatives of this compound, one-dimensional (1D) techniques such as ¹H and ¹³C NMR are routinely used to obtain initial structural information.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms within the molecule. For example, Correlation Spectroscopy (COSY) helps in identifying protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between carbon and hydrogen atoms, respectively. These techniques are crucial for assembling the complete molecular framework. Furthermore, Nuclear Overhauser Effect (NOE) based experiments can provide through-space correlations, which are vital for determining the stereochemistry of the derivatives. The increasing complexity of derivatives necessitates the use of advanced 1D and 2D NMR techniques for complete structural assignment. ipb.pt

Technique Information Obtained Relevance to this compound Derivatives
¹H NMRChemical environment and connectivity of protons.Identifies protons on the aromatic ring, aldehyde, and any introduced functional groups.
¹³C NMRNumber and type of carbon atoms.Confirms the carbon skeleton and the presence of key functional groups like carbonyls.
COSYCorrelation between coupled protons.Establishes the relative positions of protons on the aromatic ring and side chains.
HSQCDirect one-bond C-H correlations.Assigns protons to their directly attached carbons.
HMBCLong-range (2-3 bond) C-H correlations.Crucial for connecting different molecular fragments and confirming the overall structure.
NOESYThrough-space correlations between protons.Elucidates the stereochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

In the IR spectrum of a derivative of this compound, the C=O stretching vibration of the aldehyde group typically appears as a strong absorption band around 1700 cm⁻¹. docbrown.infostudy.com The C-H stretching of the aldehyde group can be observed in the range of 2650-2880 cm⁻¹. docbrown.info Vibrations associated with the aromatic ring are found between 1440 and 1625 cm⁻¹. docbrown.info The presence of a thiol (-SH) group would give rise to a weak absorption band around 2550 cm⁻¹.

Raman spectroscopy is particularly useful for detecting non-polar bonds. For instance, if the thiol group undergoes oxidation to form a disulfide (-S-S-) linkage, a characteristic Raman signal would be observed.

Functional Group Characteristic IR Absorption (cm⁻¹) Vibrational Mode
Aldehyde C=O~1700Stretching
Aldehyde C-H2650-2880Stretching
Aromatic C=C1440-1625Stretching
Thiol S-H~2550Stretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for the definitive structural confirmation of novel derivatives of this compound.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed molecular structure can be obtained, including precise bond lengths, bond angles, and conformational details. For instance, in the crystal structure of 2-bromo-4-methylbenzaldehyde, the aldehyde group is oriented with the oxygen atom rotated away from the ortho bromine atom to minimize electronic repulsion. nih.gov This type of detailed structural information is crucial for understanding intermolecular interactions, such as π-stacking, which influence the packing of molecules in the solid state. nih.gov The crystal structures of several bromo-derivatives of other complex organic molecules have been successfully determined using this technique. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula of the synthesized derivatives.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic aldehydes, the molecular ion peak is typically strong. nptel.ac.in A common fragmentation pattern for aromatic aldehydes is the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu The presence of a bromine atom is readily identified by the characteristic isotopic pattern of two peaks of roughly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). nptel.ac.in

Theoretical and Computational Chemistry of 4 Bromo 2 Mercaptobenzaldehyde and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational preferences of 4-Bromo-2-mercaptobenzaldehyde. These studies provide a foundational understanding of the molecule's electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the most stable geometric configuration (geometry optimization). These calculations provide data on bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic properties of substituted thiophenols and benzaldehydes are significantly influenced by the nature and position of their substituents. researchgate.net In this compound, the electron-withdrawing bromine atom and the aldehyde group, along with the sulfur-containing mercapto group, create a unique electronic environment. DFT studies can map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Calculated Geometrical Parameters for Substituted Benzene (B151609) Derivatives from DFT Studies. (Note: This table is illustrative, based on general findings for related compounds, as specific data for this compound is not available in the cited literature.)

ParameterTypical Value Range (Å or °)Influencing Factors
C-Br Bond Length1.88 - 1.92Ring substitution, electronic effects
C-S Bond Length1.75 - 1.80Torsional angle, conjugation
S-H Bond Length1.34 - 1.36Intramolecular interactions
C=O Bond Length1.20 - 1.23Resonance and inductive effects
C-S-H Bond Angle95 - 100Steric hindrance, hydrogen bonding
C-C-Br Bond Angle118 - 122Steric and electronic effects

This interactive table is based on generalized data from computational studies on substituted benzenes and thiophenols.

The specific substitution pattern of this compound allows for the possibility of significant intramolecular interactions, which play a crucial role in determining its conformational stability. researchgate.net

Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen atom of the mercapto group (-SH) and the oxygen atom of the adjacent aldehyde group (-CHO). Computational studies can quantify the strength of this interaction by analyzing the bond distance, the angle of the S-H···O bond, and the electron density at the bond critical point (BCP) using Quantum Theory of Atoms in Molecules (QTAIM). rsc.org The presence of this hydrogen bond can lead to a more planar and rigid molecular structure.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In certain conformations, the bromine atom in this compound could potentially interact with the sulfur atom or the oxygen atom of the aldehyde group. Theoretical studies are essential to identify and characterize these interactions, which are often weaker than hydrogen bonds but can still influence the molecular conformation and crystal packing. mdpi.com

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions, identifying transition states, and mapping out the energy landscapes of reaction pathways.

For synthetic pathways involving this compound, such as the formation of Schiff bases or heterocycles, DFT can be used to model the reaction progress. researchgate.netnih.gov By locating the transition state (TS) structures on the potential energy surface, chemists can understand the energy barriers of the reaction. For instance, in a condensation reaction with a primary amine, the mechanism involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. nih.gov Computational models can elucidate the structures of intermediates and transition states along this pathway. researchgate.netnih.gov

The energy barriers calculated from transition state theory can be used to estimate reaction rates, providing insights into the reaction kinetics. Furthermore, when a reaction can lead to multiple products (regio- or stereoisomers), computational modeling can predict the selectivity by comparing the activation energies for the different pathways. The lower the energy barrier, the more favored the reaction pathway. For derivatives of this compound, this can be crucial in predicting the outcome of complex organic transformations.

Ligand-Metal Interaction Studies in Coordination Chemistry

The presence of sulfur and oxygen donor atoms makes this compound and its derivatives interesting ligands in coordination chemistry. researchgate.net Computational studies can provide detailed information about how these ligands interact with metal ions. nih.gov

DFT calculations can be used to model the geometry of metal complexes, predict their stability, and analyze the nature of the ligand-metal bond. rug.nl By calculating the binding energy, chemists can assess the strength of the coordination. The analysis of molecular orbitals can reveal the extent of charge transfer between the ligand and the metal. These theoretical insights are invaluable for designing new metal complexes with specific electronic, magnetic, or catalytic properties. nih.govuv.es

Table 2: Key Computational Descriptors in Ligand-Metal Interaction Studies.

DescriptorInformation ProvidedRelevance
Binding EnergyStrength of the ligand-metal bondStability of the complex
Coordination Geometry3D arrangement of ligands around the metalInfluences properties of the complex
Mulliken/NBO ChargesElectron distribution and charge transferUnderstanding the electronic nature of the bond
Frontier Molecular Orbitals (HOMO/LUMO)Electronic transitions and reactivityPredicting spectroscopic and reactive properties

This table outlines common parameters used in the computational study of coordination complexes.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering profound insights into molecular structure, bonding, and electronic transitions. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool to predict its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The correlation of this predicted data with experimentally obtained spectra is crucial for the validation of the computational models and the accurate interpretation of experimental findings.

Computational approaches, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in investigating the structural and electronic properties of molecules. researchgate.net These methods can be used to study various aspects of molecular systems, from their behavior in the gas phase to their interactions in different solvent environments. researchgate.net

Research on similar compounds, such as 2-bromo-4-chlorobenzaldehyde, has demonstrated the efficacy of DFT in performing conformational analysis and spectral investigations. researchgate.net In such studies, the calculated vibrational frequencies are often compared with experimental IR spectra to validate the theoretical model. researchgate.net The influence of different solvents on spectroscopic properties can also be effectively modeled, providing a deeper understanding of solute-solvent interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for ¹H and ¹³C nuclei. These calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the signals in the experimental spectrum can be achieved.

For a definitive structural elucidation, the correlation between theoretical and experimental NMR data is paramount. Discrepancies between the predicted and observed values can indicate the presence of intermolecular interactions, solvent effects, or conformational changes that were not accounted for in the theoretical model.

Illustrative Comparison of Predicted and Experimental ¹³C NMR Data for Aromatic Carbons

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Deviation (ppm)
C1 (CHO)191.5190.80.7
C2 (C-SH)142.1141.50.6
C3128.9128.40.5
C4 (C-Br)126.3125.90.4
C5135.8135.20.6
C6130.2129.70.5

Illustrative Comparison of Predicted and Experimental ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Deviation (ppm)
H (CHO)9.859.780.07
H37.557.500.05
H57.807.760.04
H67.407.350.05
H (SH)4.104.020.08

Infrared (IR) Spectroscopy

The prediction of IR spectra involves the calculation of vibrational frequencies corresponding to the different normal modes of the molecule. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods. The comparison of the scaled theoretical frequencies with the experimental IR spectrum allows for the assignment of the observed absorption bands to specific molecular vibrations.

Studies on related benzaldehyde (B42025) derivatives have shown that DFT calculations can reliably predict the vibrational spectra, including the characteristic stretching frequencies of the carbonyl (C=O) and thiol (S-H) groups. researchgate.net The solvent environment can influence the positions of these bands, and computational models can account for these shifts. researchgate.net

Illustrative Comparison of Key Predicted and Experimental Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)16851690Carbonyl stretch
ν(S-H)25502558Thiol stretch
ν(C-H) aromatic3050-31003045-3095Aromatic C-H stretch
ν(C-Br)680685Carbon-Bromine stretch
γ(C-H) out-of-plane800-900805-895Aromatic C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f) can be correlated with the absorption bands observed in the experimental UV-Vis spectrum.

The analysis of the molecular orbitals involved in these electronic transitions provides insights into the nature of the absorption bands (e.g., π→π* or n→π* transitions). The solvent can significantly affect the UV-Vis spectrum, and computational models can simulate these solvatochromic shifts.

Illustrative Comparison of Predicted and Experimental UV-Vis Absorption Data

Electronic TransitionPredicted λmax (nm)Experimental λmax (nm)Oscillator Strength (f)
π→π3203250.45
n→π3853900.02

Advanced Applications in Materials Science and Catalysis Research Focus

Applications in Sensor Development and Chemical Detection

The development of chemosensors and biosensors is a critical area of research for environmental monitoring, clinical diagnostics, and industrial process control. The design of such sensors relies on molecules that can selectively interact with a target analyte and transduce this interaction into a measurable signal.

A successful sensor consists of two primary components: a recognition element and a transducer. nih.gov The recognition element provides specificity, binding to the desired analyte through tailored interactions. nih.gov Typical recognition elements include enzymes, nucleic acids, antibodies, and synthetic receptors. nih.gov The transducer's role is to convert the binding event into a quantifiable signal, which can be electrochemical (amperometric, potentiometric), optical (colorimetric, fluorescent), or mass-based. nih.govnih.gov

For a sensor to be effective, it must meet several criteria:

Specificity: High selectivity for the target analyte to avoid interference from other species. nih.gov

Stability: The recognition element must be stable under storage and operational conditions. nih.gov

Reproducibility: The sensor should provide consistent results across multiple assays. nih.gov

Linear Response: The signal should be proportional to the analyte concentration over a relevant range. nih.gov

Small organic molecules are often sought after for new-generation chemosensors because they are typically easy to synthesize and cost-effective. nih.gov

Analyte recognition is the initial step where the sensor's receptor selectively binds to the target molecule. This event triggers a conformational change or an electronic perturbation in the sensor molecule, initiating the signal transduction cascade. nih.gov

Signal transduction is the process of converting this molecular recognition event into an observable output. nih.gov In electrochemical biosensors, the binding event might generate a measurable current (amperometric) or a potential change (potentiometric). nih.gov For optical sensors, recognition can lead to a change in color or fluorescence intensity. For instance, some fluorescent sensors operate via an excited-state intramolecular proton transfer (ESIPT) process, which can be inhibited or enhanced upon binding to an analyte, leading to a significant change in fluorescence. rsc.org The ultimate goal is to generate a signal that is easily detectable and directly correlated with the concentration of the analyte. nih.gov

Role in the Synthesis of Functional Polymers and Macromolecules

Functional polymers, which contain specific reactive groups, are integral to developing advanced materials for a wide range of applications, including drug delivery, water treatment, and electronics. nih.govmdpi.com The incorporation of specialized monomers is a primary strategy for synthesizing these materials.

4-Bromo-2-mercaptobenzaldehyde possesses multiple functional groups that could allow it to act as a monomer in various polymerization reactions. The aldehyde functionality can participate in condensation polymerizations, while the thiol group is reactive in processes like thiol-ene "click" chemistry or as a chain transfer agent. Ring-opening metathesis polymerization (ROMP) is another powerful technique for creating functional polymers from strained cyclic monomers, offering a route to degradable polymers with precisely controlled properties. nih.gov While direct polymerization of this compound is not extensively detailed, its functionalities are analogous to those used in the synthesis of other functional polymers. For example, benzaldehyde (B42025) derivatives have been immobilized onto amine-terminated polyacrylonitrile (B21495) to create antimicrobial polymers. nih.gov

Introducing functional monomers into a polymer backbone is a key method for tuning the material's final properties. researchgate.net The specific functional groups of this compound could impart unique characteristics to a polymer.

Post-Polymerization Modification: The bromo- group on the aromatic ring serves as a versatile handle for post-polymerization modification via reactions like Suzuki or Stille cross-coupling. nih.gov This allows for the attachment of various other functional moieties after the main polymer chain has been formed, enabling the creation of multifunctional materials from a single polymer precursor. researchgate.net

Cross-linking and Conjugation: The thiol and aldehyde groups can act as sites for cross-linking, enhancing the mechanical stability of the polymer, or for conjugating biomolecules and other active substances.

Optical and Electronic Properties: The aromatic core and sulfur atom could influence the polymer's optical and electronic properties, potentially finding use in materials for organic electronics or as optical sensors. nih.gov

Catalytic Applications as Ligands or Organocatalysts

The field of catalysis relies on substances that can accelerate chemical reactions, and small organic molecules (organocatalysts) have emerged as a powerful alternative to traditional metal-based catalysts. researchgate.net

This compound and related 2-mercaptobenzaldehydes have been utilized as key reactants in organocatalytic tandem reactions. nih.govacs.org These reactions allow for the efficient, one-pot synthesis of complex chiral molecules, such as thiochromanes, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

In a notable example, this compound reacts with β-nitrostyrenes in a tandem Michael addition–Henry reaction catalyzed by cupreine (B190981). nih.gov This process generates three new stereogenic centers with good control over the stereochemical outcome. nih.gov Similarly, it can participate in domino sulfa-Michael/aldol (B89426) reactions to produce spiro-chromanone-thiochromans. acs.org In these reactions, a bifunctional organocatalyst, such as a thiourea (B124793) derivative, simultaneously activates both the 2-mercaptobenzaldehyde (B1308449) derivative and the other reactant through hydrogen bonding to achieve high stereoselectivity. acs.orgnih.gov

The performance of this compound in such a reaction is detailed below.

Table 1: Organocatalytic Reaction of this compound with β-Nitrostyrenes Reaction catalyzed by cupreine in a tandem Michael-Henry reaction.

Entryβ-Nitrostyrene SubstituentYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Major Isomer
14-Bromo~85%~70:30~80%

Data sourced from a study on the synthesis of 2,3,4-trisubstituted thiochromanes. nih.gov

Furthermore, the presence of sulfur and oxygen atoms provides potential coordination sites, suggesting that this compound could serve as a ligand in the formation of metal complexes. Such complexes could themselves have catalytic activity, for instance, in coupling reactions. bcrec.id

Asymmetric Catalysis Using Chiral Derivatives

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to synthesize enantiomerically pure compounds. This compound serves as a valuable scaffold for creating novel chiral ligands due to its reactive aldehyde and thiol groups.

The aldehyde functionality is readily condensed with chiral amines or amino alcohols to form chiral Schiff base ligands. These ligands, often featuring imine (-C=N-) and thiol (-SH) or hydroxyl (-OH) groups, are excellent for coordinating with various transition metals to form chiral catalysts. For instance, reaction with a chiral 1,2-diamine can produce a tetradentate Schiff base ligand. The specific geometry and electronic properties of these ligands, influenced by the bromo- and mercapto- groups, can create a well-defined chiral environment around the metal center, enabling high enantioselectivity in catalytic reactions.

Changes in the electronic, steric, and geometric properties of a ligand can significantly alter the orbitals at the metal center, thereby affecting the catalyst's efficiency and enantioselectivity. While direct studies on chiral derivatives of this compound are highly specialized, the principle is well-established with analogous structures like substituted salicylaldehydes and nitrobenzaldehydes. nih.govnih.gov These analogous systems have been successfully used in a variety of asymmetric transformations, demonstrating the potential of aldehyde-derived Schiff bases in catalysis. ijnrd.orgkfupm.edu.sa

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Derivatives

Reaction Type Metal Center Chiral Ligand Type Potential Outcome
Asymmetric Cyclopropanation Copper (Cu), Rhodium (Rh) Chiral Schiff Base Enantiomerically enriched cyclopropanes
Asymmetric Aldol Reaction Zinc (Zn), Copper (Cu) Chiral Amino Alcohol Condensate Enantiomerically pure β-hydroxy ketones
Asymmetric Aziridination Copper (Cu) Chiral Schiff Base Chiral aziridines

Metal-Catalyzed Organic Transformations

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly relevant. In these transformations, the carbon-bromine bond undergoes oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of a new bond. researchgate.netchemmethod.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. chemmethod.comwiserpub.comutrgv.edu This allows for the synthesis of biaryl compounds or the attachment of alkyl, alkenyl, or alkynyl groups at the 4-position of the benzaldehyde ring. The use of 4-bromobenzaldehyde (B125591) as a substrate in Suzuki couplings is well-documented, demonstrating high conversion rates. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.netresearchgate.net This provides a direct method for vinylation of the aromatic ring, yielding stilbene-like structures. Research has shown that various palladium catalyst systems are effective for the Heck coupling of aryl bromides, including 4-bromobenzaldehyde. researchgate.netnih.gov

During these reactions, the thiol group may need to be protected to prevent side reactions, such as catalyst poisoning or oxidative coupling. However, its presence also offers opportunities for subsequent modifications after the cross-coupling step is complete.

Table 2: Key Metal-Catalyzed Reactions Involving the C-Br Bond

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling R-B(OH)₂ Pd(PPh₃)₄, Base (e.g., K₂CO₃) C-C (Aryl-Aryl, Aryl-Alkyl)
Heck Reaction Alkene (e.g., Styrene) Pd(OAc)₂, Ligand (e.g., PPh₃), Base C-C (Aryl-Vinyl)
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) C-C (Aryl-Alkynyl)

Utility as a Precursor in Advanced Organic Synthesis Beyond Direct Derivatization

The true synthetic utility of this compound lies in its capacity to serve as a starting material for multi-step syntheses, leading to complex molecular architectures that are not simple derivatives.

Building Block for Complex Natural Products Synthesis (Non-Biological Activity Focus)

While direct, documented total syntheses of complex natural products using this compound as a starting material are not widely reported in mainstream literature, its potential as a precursor is significant. Its structure allows for the initial construction of key heterocyclic cores that are embedded within larger, more complex molecules.

A primary application is in the synthesis of substituted benzothiophenes. mdpi.com The intramolecular cyclization of derivatives of 2-mercaptobenzaldehyde is a common strategy to form the benzothiophene (B83047) ring system. researchgate.net This five-membered sulfur-containing heterocycle is a core structural motif in various complex molecules. Once the benzothiophene core is formed from this compound, the bromine atom at the 4-position (which becomes the 6-position of the benzothiophene) remains as a reactive handle for further elaboration through the metal-catalyzed cross-coupling reactions mentioned previously. This strategic approach allows for the sequential and controlled construction of complex polycyclic systems, which could be intermediates in the laboratory synthesis of elaborate, non-biologically active molecular structures. nih.govnih.gov

Intermediate for Agrochemical Research (Excluding Toxicity/Application Data)

The development of novel agrochemicals often relies on the synthesis of complex heterocyclic compounds, as these scaffolds are prevalent in active molecules. frontiersin.orgnih.gov this compound is a versatile intermediate for creating such molecular frameworks. The combination of its three distinct functional groups allows for a variety of synthetic transformations to build diverse heterocyclic systems.

For example:

Benzothiazole (B30560) Synthesis: The aldehyde can be converted to an amine, which can then undergo intramolecular cyclization with the thiol group to form a benzothiazole ring system.

Thiophene (B33073) Annulation: The compound can be used to construct fused-ring systems containing a thiophene ring, which are of interest in agrochemical research.

Multi-component Reactions: Its functional groups can participate in multi-component reactions to rapidly build molecular complexity, generating libraries of novel heterocyclic compounds for research screening.

The presence of the bromine atom is particularly advantageous, as it allows for late-stage diversification, where a common intermediate can be subjected to various cross-coupling reactions to produce a wide range of analogues for structure-activity relationship studies. nih.gov

Dye Manufacturing (Excluding Commercial Product Data)

This compound is a valuable precursor in the synthesis of thioindigo (B1682309) dyes. The core structure of these dyes is based on the indigo (B80030) chromophore, but with the nitrogen atoms replaced by sulfur. The synthesis typically involves the formation of a 3-hydroxythionaphthene (or benzothiophen-3(2H)-one) intermediate, which is then oxidatively dimerized.

The synthetic route from this compound involves an initial reaction to form a thionaphthene precursor. For example, condensation with an α-haloacetic acid derivative, followed by intramolecular cyclization, can yield a substituted benzothiophene. This intermediate can then be converted to the corresponding 3-hydroxythionaphthene. The final step is an oxidative coupling, which joins two molecules of the intermediate to form the final thioindigo dye. mdpi.com The bromine atom from the starting material would be located on the final dye molecule, influencing its color and physicochemical properties, such as lightfastness and solubility. The synthesis of the historic pigment Tyrian purple (6,6'-dibromoindigo) from the related 4-bromo-2-nitrobenzaldehyde (B1297750) highlights the importance of brominated benzaldehyde precursors in creating valuable dye molecules.

Table 3: Mentioned Compounds

Compound Name
This compound
4-bromobenzaldehyde
3-hydroxythionaphthene
6,6'-dibromoindigo
4-bromo-2-nitrobenzaldehyde
benzothiophene
benzothiazole
thioindigo
salicylaldehyde

Future Horizons in this compound Chemistry: A Prospective Analysis

While this compound is a known chemical entity, its synthetic potential and reaction dynamics remain largely uncharted territory in chemical literature. This article explores the prospective future directions and significant research gaps in the chemistry of this multifunctional compound. The focus is on outlining potential avenues for investigation, from novel reactivity and stereoselective methods to advanced analytical and sustainable approaches.

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-Bromo-2-mercaptobenzaldehyde to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 2-mercaptobenzaldehyde using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄ or DMF). Purification is achieved via column chromatography with silica gel using a gradient elution of ethyl acetate/hexane (3:7 ratio). Recrystallization from ethanol/water mixtures (1:1 v/v) at 4°C further enhances purity. Structural confirmation should employ spectroscopic techniques (¹H/¹³C NMR, FT-IR) and X-ray crystallography using software like SHELXL for refinement .

Q. How can researchers accurately determine the crystal structure of this compound, and what software tools are recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at 100 K reduces thermal motion artifacts. Use SHELXT for initial structure solution via dual-space methods (e.g., intrinsic phasing) and SHELXL for least-squares refinement, particularly addressing potential disorder in the mercapto (-SH) group. Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., S–H⋯O hydrogen bonds) .

Q. What safety protocols should be followed when handling this compound given the reactivity of mercapto and bromine groups?

  • Methodological Answer : Use nitrile gloves and fume hoods due to potential skin/eye irritation and toxicity. In case of exposure, flush eyes with water for 15 minutes (ophthalmologist consultation required) and wash skin with soap/water for 15 minutes. Store under argon in amber vials at -20°C to prevent oxidation of the mercapto group. Conduct toxicity assays in vitro before biological studies .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Employ density functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set. Use the Colle-Salvetti correlation-energy functional to account for electron correlation effects . Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic (aldehyde) and electrophilic (bromine) sites. Solvent effects (e.g., DMSO) can be modeled via the polarizable continuum model (PCM).

Q. How should researchers address discrepancies in NMR spectral data between theoretical predictions and experimental results for this compound?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., tautomerism) causing signal broadening. Cross-validate assignments using 2D techniques (HSQC, HMBC). Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) at the MP2/cc-pVTZ level. If contradictions persist, check for paramagnetic impurities or solvent polarity effects .

Q. What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : Activate the bromine site via palladium-catalyzed Suzuki-Miyaura couplings using ligands like XPhos (2 mol%) and K₂CO₃ as base in THF/water (4:1) at 80°C. Protect the aldehyde as an acetal during harsh conditions. For mercapto group participation, employ Mitsunobu reactions with DIAD/TPP to form thioethers. Monitor reaction progress via LC-MS and isolate intermediates by flash chromatography (hexane/EtOAc gradient) .

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Reactant of Route 1
4-Bromo-2-mercaptobenzaldehyde
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Reactant of Route 2
4-Bromo-2-mercaptobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.